molecular formula C24H24N2O B4959418 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide

2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide

Cat. No. B4959418
M. Wt: 356.5 g/mol
InChI Key: QEXQEJGRBXFYCR-UHFFFAOYSA-N
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Description

2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide, also known as BMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPC is a cyclopropane-containing compound that has shown promising results in scientific research, particularly in the areas of cancer treatment and drug discovery.

Mechanism of Action

2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide works by binding to a specific protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of other proteins necessary for cancer cell survival. By inhibiting Hsp90, 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high selectivity towards cancer cells and low toxicity. However, its synthesis method can be complex and time-consuming, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide research, including the development of new cancer therapies based on 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide, the optimization of its synthesis method, and the investigation of its potential applications in other diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanisms of action of 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide and its potential side effects.

Synthesis Methods

2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of 3-methylbenzylamine with 3-bromopyridine to form 3-(3-methylbenzyl)pyridine, followed by a cyclization reaction with cyclopropanecarbonyl chloride to yield 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide. This synthesis method has been optimized and improved over the years to increase the yield and purity of 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide.

Scientific Research Applications

2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. 2,2-bis(3-methylphenyl)-N-(3-pyridinylmethyl)cyclopropanecarboxamide works by targeting specific proteins involved in cancer cell proliferation and survival, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

2,2-bis(3-methylphenyl)-N-(pyridin-3-ylmethyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O/c1-17-6-3-9-20(12-17)24(21-10-4-7-18(2)13-21)14-22(24)23(27)26-16-19-8-5-11-25-15-19/h3-13,15,22H,14,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXQEJGRBXFYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)NCC3=CN=CC=C3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5626578

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